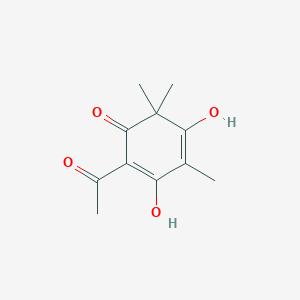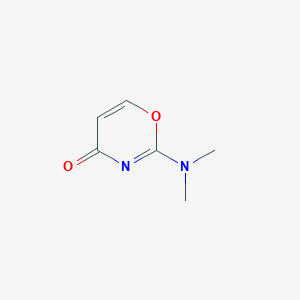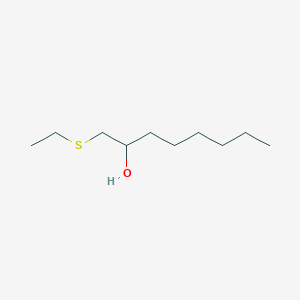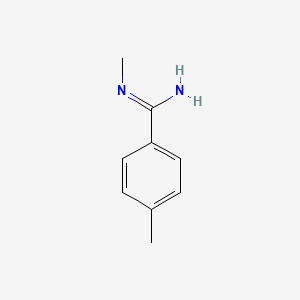![molecular formula C8H10O3 B14465530 1,6-Dioxaspiro[4.5]dec-3-en-2-one CAS No. 71443-20-4](/img/structure/B14465530.png)
1,6-Dioxaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dioxaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C8H10O3. It is characterized by a spirocyclic structure, which includes a bicyclic ring system with oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one typically involves the formation of the spirocyclic ring system through stereoselective reactions. One common method involves the use of d-glucose as a starting material, which undergoes a series of reactions to form the desired spiroacetal structure . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
1,6-Dioxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
1,6-Dioxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
作用機序
The mechanism of action of 1,6-Dioxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, influencing their activity. This can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific enzymes .
類似化合物との比較
1,6-Dioxaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds, such as:
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds have an additional oxygen atom in the ring system, which can alter their chemical properties and biological activity.
Alkyl-1,6-dioxaspiro[4.5]-decanes: These compounds are known for their role as pheromones in certain insect species and have similar spirocyclic structures.
Spirotetramat: This compound is used as an insecticide and has a related spirocyclic structure, but with different functional groups and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
71443-20-4 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
1,10-dioxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C8H10O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h3,5H,1-2,4,6H2 |
InChIキー |
HDGIJPCZVRYOCT-UHFFFAOYSA-N |
正規SMILES |
C1CCOC2(C1)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)

![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)



![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)





